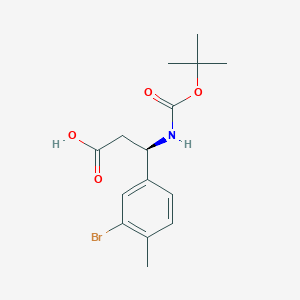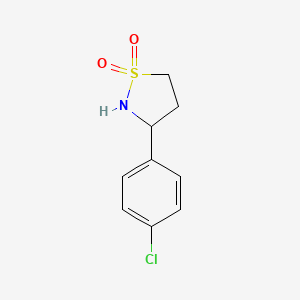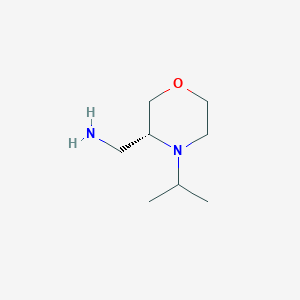
(R)-(4-Isopropylmorpholin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(4-Isopropylmorpholin-3-yl)methanamine is a chiral amine compound that features a morpholine ring substituted with an isopropyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-Isopropylmorpholin-3-yl)methanamine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the Methanamine Group:
Industrial Production Methods
In industrial settings, the production of ®-(4-Isopropylmorpholin-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-(4-Isopropylmorpholin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
®-(4-Isopropylmorpholin-3-yl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology
In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.
Medicine
Industry
In the industrial sector, ®-(4-Isopropylmorpholin-3-yl)methanamine is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ®-(4-Isopropylmorpholin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter systems or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(4-Isopropylmorpholin-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.
Morpholine: A simpler analog without the isopropyl and methanamine groups.
®-3-Morpholinylmethanamine: A similar compound lacking the isopropyl group.
Uniqueness
®-(4-Isopropylmorpholin-3-yl)methanamine is unique due to its chiral nature and the presence of both the isopropyl and methanamine groups, which confer specific chemical and biological properties that are not observed in its simpler analogs.
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
[(3R)-4-propan-2-ylmorpholin-3-yl]methanamine |
InChI |
InChI=1S/C8H18N2O/c1-7(2)10-3-4-11-6-8(10)5-9/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1 |
Clave InChI |
KROCSKQKARPGIY-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)N1CCOC[C@H]1CN |
SMILES canónico |
CC(C)N1CCOCC1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


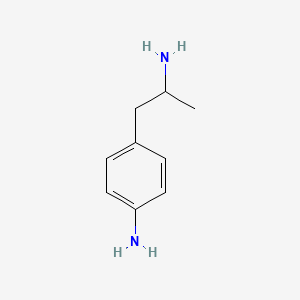
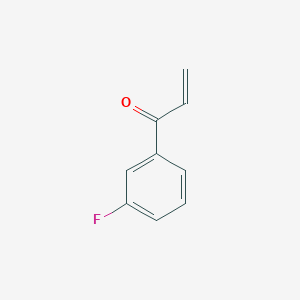
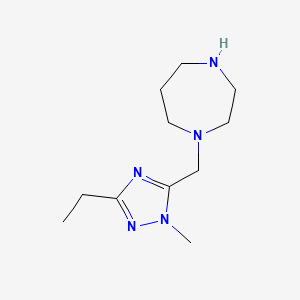
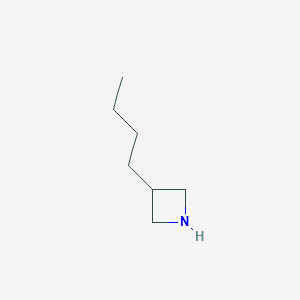
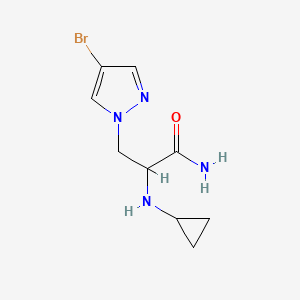
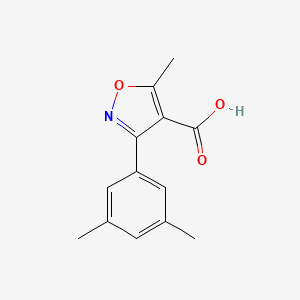
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
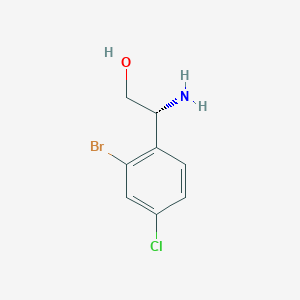
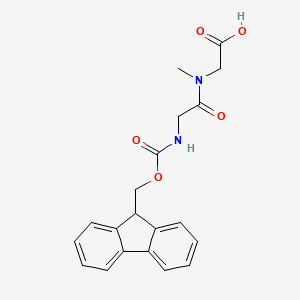
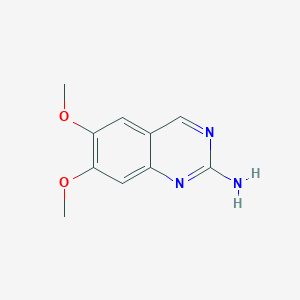
![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
